Telmisartan Impurity B

Description

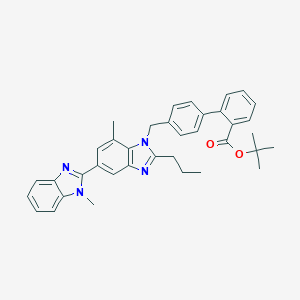

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOPWPNJFDIROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Telmisartan Impurity B chemical structure and properties

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of Telmisartan Impurity B, a critical process-related impurity in the manufacturing of the widely prescribed antihypertensive drug, Telmisartan. As a positional isomer of Telmisartan, understanding its chemical properties, synthesis, and analytical control is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document, intended for professionals in the pharmaceutical sciences, offers in-depth information on the core characteristics and analytical methodologies related to this specific impurity.

Chemical Identity and Physicochemical Properties

This compound, also known as Telmisartan Related Compound B or simply a Telmisartan isomer, is a significant impurity that requires careful monitoring during the synthesis of Telmisartan.[1] Its formation is closely linked to the manufacturing process of the active pharmaceutical ingredient (API).

Chemical Structure and Nomenclature

The chemical structure of this compound is closely related to that of Telmisartan, differing in the substitution pattern on the benzimidazole ring system. This isomeric relationship underscores the challenges in its separation and analytical characterization.[2]

Chemical Names:

-

4'-[(1,7'-Dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid[1][3][4]

-

2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid[2]

Synonyms:

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding its behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₀N₄O₂ | [1][2] |

| Molecular Weight | 514.6 g/mol | [2] |

| CAS Number | 1026353-20-7 | [1][2] |

| Appearance | Solid, Off-White Solid | [2] |

| Storage | 2-8°C | [5] |

Synthesis and Formation

The synthesis of this compound has been reported in the scientific literature, primarily for its use as a reference standard in analytical testing.[7][8] Its formation during the manufacturing of Telmisartan is a critical aspect of process control. A generalized synthetic pathway is outlined below.

Sources

- 1. scispace.com [scispace.com]

- 2. chemmethod.com [chemmethod.com]

- 3. allmpus.com [allmpus.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugfuture.com [drugfuture.com]

A Comprehensive Guide to the Synthesis and Characterization of Telmisartan Impurity B

Introduction: The Imperative of Impurity Profiling in Antihypertensive Drug Telmisartan

Telmisartan is a highly effective, non-peptide angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] Its mechanism of action involves specific antagonism of the angiotensin II receptor type 1 (AT1), leading to vasodilation and a reduction in blood pressure. The manufacturing process of any active pharmaceutical ingredient (API) is a complex sequence of chemical transformations where the potential for side reactions can lead to the formation of structurally related impurities. Regulatory bodies worldwide, including the European and United States Pharmacopoeias, mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[2][][4]

Telmisartan Impurity B is a process-related impurity and a structural isomer of the parent drug.[5][][7] Its presence in the final API must be monitored and controlled within pharmacopeially defined limits.[4] However, this impurity is often not commercially available, making its synthesis and characterization a critical task for analytical development and quality control laboratories.[1][8] This guide provides an in-depth, scientifically grounded overview of the synthesis, characterization, and analytical control of this compound, designed for researchers, analytical scientists, and process chemists in the pharmaceutical industry.

Chemical Identity and Structure

This compound is a positional isomer of Telmisartan. The key structural difference lies in the substitution pattern on one of the benzimidazole rings. This subtle isomeric difference necessitates robust analytical methods to ensure their separation and accurate quantification.

The official chemical names as per major pharmacopeias are:

-

European Pharmacopoeia (EP): 4′-[[7-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid.[5][9]

-

United States Pharmacopeia (USP): 4'-[(1,7'-Dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid; also referred to as Telmisartan Related Compound B.[5][][9]

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| CAS Number | 1026353-20-7 | [][5][10] |

| Molecular Formula | C₃₃H₃₀N₄O₂ | [5][][10] |

| Molecular Weight | 514.62 g/mol | [5][][10] |

| Synonyms | Telmisartan Isomer, Telmisartan Related Compound B | [5][7][9] |

Laboratory Synthesis of this compound

The synthesis of an impurity reference standard is a foundational step for developing and validating analytical methods. Since this compound is not typically formed as a primary degradation product under stress conditions like acid, base, or oxidation, its presence is almost exclusively linked to the API's synthetic route.[11][12][13] The following multi-step synthesis is based on methodologies reported in scientific literature and patents, providing a reliable pathway to obtain the reference material.[1][8][14]

The causality behind this synthetic approach is to construct the unique isomeric benzimidazole backbone of Impurity B and then couple it with the biphenyl carboxylic acid moiety, mirroring a plausible side-reaction during the synthesis of Telmisartan itself.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: N-Alkylation

-

In a round-bottom flask, dissolve 4-amino-3-methyl-5-nitro-methyl benzoate and potassium carbonate in dimethylformamide (DMF).

-

Stir the mixture for 30 minutes at room temperature.

-

Add 4'-bromomethyl-biphenyl-2-nitrile to the mixture.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

-

Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under vacuum, and purify the resulting intermediate.

Step 2: Nitro Group Reduction

-

Dissolve the intermediate from Step 1 in a mixture of acetic acid and ethanol.

-

Heat the solution and add iron powder portion-wise. The use of iron in an acidic medium is a classic and robust method for the reduction of aromatic nitro groups to amines.

-

Reflux the mixture for several hours until TLC analysis confirms the completion of the reaction.

-

Filter the hot solution to remove iron salts and concentrate the filtrate to obtain the diamino intermediate.

Step 3 & 4: First Benzimidazole Ring Formation and Hydrolysis

-

React the diamino intermediate with n-butyric acid under dehydrating conditions (e.g., heating in a high-boiling solvent) to form the first propyl-substituted benzimidazole ring.

-

Following cyclization, perform alkaline hydrolysis of the methyl ester group using sodium hydroxide or potassium hydroxide in a solvent mixture like methanol/water to yield the corresponding carboxylic acid.[14]

Step 5 & 6: Second Benzimidazole Ring Formation

-

Couple the carboxylic acid intermediate with N-methyl-o-phenylenediamine dihydrochloride.

-

Heat the mixture in an acidic solvent like acetic acid to facilitate the condensation and formation of the second, N-methylated benzimidazole ring.[1] This step is crucial as the regiochemistry of this reaction defines the final isomeric structure of Impurity B.

Step 7: Final Hydrolysis of the Nitrile Group

-

The final step involves the hydrolysis of the cyano (nitrile) group on the biphenyl moiety to a carboxylic acid.

-

This is achieved by heating the dibenzimidazole nitrile intermediate with a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent system such as ethanol/water or ethylene glycol.[14]

-

After completion, neutralize the reaction mixture with acid to precipitate the crude this compound.

-

Purify the product by recrystallization or column chromatography to obtain the reference standard of high purity.

Structural Characterization and Confirmation

Once synthesized, the identity and purity of this compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques. This self-validating system ensures the material is suitable for use as a reference standard. Commercial suppliers of this standard provide a comprehensive Certificate of Analysis (CoA) that includes this data.[5][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. The spectrum should be consistent with the isomeric structure, showing distinct signals for the aromatic protons, the methyl groups, the propyl chain, and the methylene bridge protons. Key differences in chemical shifts of the aromatic protons on the benzimidazole rings, when compared to the Telmisartan spectrum, are definitive proof of the isomeric structure.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 515.6, confirming the molecular formula C₃₃H₃₀N₄O₂.[1][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized standard. A high-purity standard (typically >95%) is essential for its use in the quantitative analysis of the impurity in Telmisartan API.[5][]

Analytical Method for Quantification in Telmisartan API

A validated, stability-indicating HPLC or UPLC method is required for the routine quality control of Telmisartan to separate and quantify Impurity B from Telmisartan and other related substances.[2][16] The method must be specific enough to resolve the isomeric Impurity B from the main Telmisartan peak. The European Pharmacopoeia specifies a resolution of at least 3.0 between the peaks for Impurity B and Telmisartan, underscoring the importance of a well-developed method.[4]

Caption: General analytical workflow for Impurity B quantification.

Protocol: Representative HPLC Method

This protocol is a representative method synthesized from common practices for analyzing Telmisartan and its impurities.[2][12][16][17]

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and resolution for Telmisartan and its related compounds. |

| Mobile Phase A | Aqueous buffer (e.g., 0.05% TFA or Phosphate buffer) | Controls pH and ionic strength to ensure good peak shape and reproducibility. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute compounds from the column. |

| Elution Mode | Gradient | A gradient is necessary to resolve all impurities and elute the strongly retained Telmisartan peak in a reasonable time. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 230 nm or 298 nm | Wavelength where Telmisartan and its impurities exhibit significant absorbance.[2][4] |

| Injection Vol. | 10 - 20 µL | Standard injection volume for analytical HPLC. |

System Suitability Test (SST): Before sample analysis, a solution containing Telmisartan and a spiked amount of Impurity B is injected. The system is deemed suitable for use only if it meets pre-defined criteria, the most critical being:

-

Resolution: The resolution between the Telmisartan peak and the Impurity B peak must be greater than 3.0.[4]

-

Tailing Factor: The tailing factor for the Telmisartan peak should be less than 2.0.[18]

-

Reproducibility: The relative standard deviation (%RSD) for replicate injections of a standard solution should be less than 2.0%.[18]

This SST protocol acts as a self-validating check, ensuring the trustworthiness of the analytical results generated.

Conclusion

This compound is a critical process-related impurity that must be controlled to ensure the quality and safety of the API. This guide outlines the necessary scientific framework for addressing this challenge, from its de novo synthesis in the laboratory to its precise quantification using validated chromatographic methods. By understanding the structure, synthetic origin, and analytical behavior of Impurity B, pharmaceutical scientists can effectively develop robust control strategies, ensuring that Telmisartan drug products consistently meet the stringent requirements of global regulatory agencies. The synthesis of the impurity standard is the cornerstone of this effort, enabling the development of reliable analytical methods that are fundamental to modern drug development and manufacturing.

References

-

Hu, B., Li, L., Yang, Y., & Song, D. (2013). Synthesis of this compound. Pharmazie, 68(6), 392-395. [Link]

-

Bagle, S., et al. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan. Longdom Publishing. [Link]

-

Mallikarjuna, G., et al. (2022). Forced Degradation Studies for Telmisartan and Hydrochlorothiazide. Journal of Current Pharma Research, 14(4), 48-71. [Link]

-

Jadhav, S. B., et al. (2016). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. Pharmaceutical Methods, 7(1), 57-64. [Link]

-

Hu, B. (2013). Synthesis of this compound. ResearchGate. [Link]

-

Hu, B., et al. (2013). Synthesis of this compound. Ingenta Connect. [Link]

-

Guna Mallikarjuna, et al. (2015). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Chemistry. [Link]

-

Guna Mallikarjuna, et al. (2015). Stress Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Reddy, B. R., et al. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 23-29. [Link]

-

Kumar, K. S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(2), 145-157. [Link]

-

SynZeal. (n.d.). Telmisartan EP Impurity B. [Link]

- Hu Bin, et al. (2011). Preparation method of this compound.

-

Al-Aani, H., & Al-Rekabi, A. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications, 6(3), 1045-1055. [Link]

- Hu Bin, et al. (2013). The preparation method of this compound.

-

Reddy, P. P., et al. (2007). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Synthetic Communications, 37(12), 2055-2062. [Link]

- Wang, L., et al. (2018). Novel impurity of telmisartan and synthesis method thereof.

-

European Pharmacopoeia. (2012). Telmisartan. Ph. Eur. 7.0. [Link]

-

Alfa Omega Pharma. (n.d.). Telmisartan Impurities. [Link]

-

Pharmaffiliates. (n.d.). Telmisartan - Impurity B. [Link]

-

Allmpus. (n.d.). Telmisartan EP Impurity A \ Telmisartan USP Related Compound A. [Link]

-

Seshachalam, V., et al. (2013). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. Pharmaceutical Methods, 4(2), 47-53. [Link]

-

GLP Pharma Standards. (n.d.). Telmisartan EP Impurity B. [Link]

-

United States Pharmacopeia. (2014). Telmisartan Tablets. USP-NF. [Link]

-

Alfa Omega Pharma. (n.d.). Telmisartan Impurity-B. [Link]

-

Pharmaffiliates. (n.d.). Telmisartan - Impurity B. [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. chemmethod.com [chemmethod.com]

- 4. drugfuture.com [drugfuture.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Telmisartan EP Impurity B | 1026353-20-7 | SynZeal [synzeal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. longdom.org [longdom.org]

- 12. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]

- 13. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102219746A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. glppharmastandards.com [glppharmastandards.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. uspnf.com [uspnf.com]

Telmisartan Impurity B CAS number and molecular formula

An In-Depth Technical Guide to Telmisartan Impurity B: Identification, Synthesis, and Analytical Control

Introduction

Telmisartan is a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1][2] In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The adage "the dose makes the poison" extends to the minute, often structurally similar, impurities that can arise during synthesis or degradation. Understanding the profile of these impurities is paramount for any robust drug development program. This guide provides a detailed examination of a critical process-related impurity, this compound.

From the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of facts. It aims to elucidate the causal links between the impurity's structure, its genesis during manufacturing, and the analytical strategies required for its control. We will explore its definitive identification, the rationale and methodology for its chemical synthesis as a reference standard, and a validated analytical protocol for its quantification, thereby establishing a self-validating system of control essential for researchers, quality control analysts, and formulation scientists.

Core Identification of this compound

This compound is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), where it is also designated as Telmisartan Related Compound B.[3][][5] Structurally, it is an isomer of the active pharmaceutical ingredient (API), Telmisartan, which makes its separation and quantification a non-trivial analytical challenge. The core identifiers for this impurity are consolidated below.

| Parameter | Data | Source(s) |

| Chemical Name (EP) | 4′-[[7-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | [3][5] |

| Synonyms | Telmisartan Isomer; Telmisartan USP Related Compound B | [3][][6][7] |

| CAS Number | 1026353-20-7 | [3][][5][6][8] |

| Molecular Formula | C33H30N4O2 | [3][][5][8] |

| Molecular Weight | 514.62 g/mol | [8] |

| Appearance | Off-White Solid | [8] |

The Genesis and Regulatory Significance of an Isomer

The critical distinction between Telmisartan and Impurity B lies in the connectivity of the benzimidazole moieties. In the Telmisartan API, the biphenylmethyl group is attached to the nitrogen at position 1 of the propyl-substituted benzimidazole ring, and the second benzimidazole ring is at position 6. In Impurity B, the linkage is altered, resulting in a positional isomer.

This isomeric relationship is precisely why Impurity B requires stringent control. As isomers often share similar physicochemical properties, they can co-elute in non-optimized chromatographic systems, leading to an underestimation of the impurity and an overestimation of API purity. Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the FDA mandate strict limits on such impurities. Therefore, the availability of a highly pure reference standard of Impurity B is not optional but essential for method validation and routine quality control (QC).[3][5][9]

Caption: Logical relationship between Telmisartan and its isomeric Impurity B.

Synthesis of this compound Reference Standard

To develop a robust analytical method, one must first possess a well-characterized standard of the analyte . Since impurities like this compound are not typically available commercially in high purity, a dedicated synthesis is often required.[1][2] The following protocol is a multi-step synthesis adapted from published methodologies, designed to yield the impurity for use as a reference material.[2][10][11]

Causality Behind the Synthesis

The objective is not large-scale production but the creation of a high-purity standard for analytical purposes. The chosen synthetic route must yield the correct isomer unambiguously and incorporate purification steps that can effectively remove starting materials and side-products. The structure of the final compound must be rigorously confirmed using spectroscopic methods (NMR, MS) to serve as a valid reference.

Sources

- 1. Synthesis of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Telmisartan EP Impurity B | 1026353-20-7 | SynZeal [synzeal.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. veeprho.com [veeprho.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. CN102219746A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN102219746B - The preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Telmisartan and Its Related Compounds

Foreword for the Researcher

Telmisartan, a cornerstone in the management of hypertension, presents a fascinating case study in the challenges and triumphs of pharmaceutical formulation. As a Biopharmaceutics Classification System (BCS) Class II compound, its high permeability is offset by notoriously low aqueous solubility, particularly within the physiological pH range of the gastrointestinal tract. This single characteristic dictates much of the pre-formulation and development strategy, making a deep understanding of its physicochemical properties not just an academic exercise, but a prerequisite for creating a safe, effective, and stable drug product.

This guide is designed for the hands-on researcher, scientist, and drug development professional. It eschews a rigid, templated format in favor of a logical narrative that begins with the core molecular properties of telmisartan, explores its solid-state behavior, and culminates in an analysis of its stability and the related compounds that arise from synthesis and degradation. Our approach is grounded in the causality of experimental science—we will not only describe what to measure but also explain why specific methods are chosen and how the resulting data drive critical development decisions. Every piece of data, every protocol, is presented as part of a self-validating system, reinforced by authoritative references to ensure scientific integrity.

The Molecular Identity and Solubility Profile of Telmisartan

Telmisartan is a nonpeptide angiotensin II receptor antagonist with a complex molecular structure that features two benzimidazole rings and a carboxylic acid group.[1][2] This amphoteric nature is the primary determinant of its challenging solubility profile.

pH-Dependent Solubility: The Core Challenge

The aqueous solubility of telmisartan is profoundly dependent on pH. It is practically insoluble in the pH range of 3 to 7 (as low as 0.09 μg/mL in water), which encompasses the transit time in the stomach and small intestine, the primary sites for drug absorption.[1] Its solubility increases significantly only at extremely low or high pH values.[1]

This behavior is directly attributable to its ionizable groups, which have three reported pKa values: 3.5 (carboxylic acid), 4.1, and 6.0 (benzimidazole groups).[1] At very low pH, the basic nitrogen atoms on the benzimidazole rings become protonated, forming a more soluble cationic species. Conversely, at high pH, the acidic carboxylic acid group deprotonates, forming a soluble anionic species. In the intermediate physiological pH range, the molecule exists predominantly in its poorly soluble zwitterionic or neutral form. This pH-solubility relationship is the central reason why early formulations of telmisartan tablets included alkalinizing agents to create a high-pH microenvironment upon dissolution, thereby enhancing its release.[1]

Table 1: Solubility of Telmisartan in Various Media

| Solvent/Medium | Solubility | Reference |

| Water | Practically insoluble (~0.078 mg/mL) | [3] |

| pH 3-9 Range | Practically insoluble | [4] |

| Strong Acid | Sparingly soluble (insoluble in HCl) | [4] |

| Strong Base (0.1 M NaOH) | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Methanol | Slightly soluble | [5] |

| DMSO | >5 mg/mL at 60 °C | [5] |

Strategies for Solubility Enhancement

The inherent low solubility of telmisartan has driven extensive research into enhancement techniques. The goal is to present a more soluble form of the drug to the gastrointestinal fluids to improve its dissolution rate and, consequently, its bioavailability (~42-58%).[3][6] Key strategies include:

-

Salt Formation: Creating salts of telmisartan, such as hydrochloride salts, can enhance solubility by 10 to 20 times.[2] These salts can create a "spring and parachute" effect, where they dissolve to create a supersaturated solution of the drug that persists long enough for absorption to occur.[2]

-

Solid Dispersions: Dispersing telmisartan in an amorphous state within a hydrophilic polymer matrix (e.g., PEG 6000, Poloxamer 407, PVP-k30) is a highly effective method.[3][6][7] This technique prevents the drug from crystallizing and presents it in a higher-energy, more soluble amorphous form.

-

Co-crystals: Co-crystallization with pharmaceutically acceptable co-formers, such as phthalic acid or oxalic acid, can modify the crystal lattice and improve solubility by creating new solid forms with different physicochemical properties.[1][2]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the equilibrium solubility measurement, a foundational experiment in pre-formulation.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing the most accurate and reproducible measure of a drug's intrinsic solubility in a given medium. Using a buffer system allows for precise control over pH, which is critical for an ionizable compound like telmisartan.

Methodology:

-

Preparation: Prepare a series of buffered solutions at various pH points (e.g., pH 1.2, 4.5, 6.8, 7.4) and purified water.

-

Addition of Excess Solute: Add an excess amount of telmisartan powder to a known volume of each medium in a sealed, clear container (e.g., a glass vial). The key is to ensure solid drug remains visible after equilibrium is reached.

-

Equilibration: Place the vials in a constant-temperature shaker bath (typically 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) until equilibrium is achieved.

-

Sample Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved telmisartan using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Solid-State Characterization: The World of Polymorphs

The solid-state form of an active pharmaceutical ingredient (API) can have a profound impact on its stability, dissolution rate, and manufacturability. Telmisartan is known to exist in different crystalline forms, a phenomenon known as polymorphism.

The A and B Polymorphs of Telmisartan

Telmisartan has two well-characterized polymorphic forms, designated Form A and Form B.[8][9] These forms have the same chemical composition but differ in their crystal lattice arrangement, leading to distinct physical properties.

-

Form A: This is the higher-melting, more thermodynamically stable form.[8]

-

Form B: This is a lower-melting, metastable form. Upon heating, it melts and then recrystallizes into the more stable Form A before melting again at the higher temperature.[8][9]

The presence of different polymorphs can affect processing. For instance, Form A crystallizes in long, thin needles that can lead to poor flow and handling properties during manufacturing.[9] Often, manufacturing processes result in a mixture of these forms.[8] However, in many tablet formulations, this issue is rendered moot as the polymorphic mixture is dissolved and converted into a completely amorphous form via spray-drying during granulation.[9]

Table 2: Comparative Properties of Telmisartan Polymorphs A and B

| Property | Polymorph Form A | Polymorph Form B | Reference |

| Melting Point (DSC) | 269 ± 2 °C | 183 ± 2 °C (melts, then recrystallizes to Form A) | [8][9] |

| Thermodynamic Stability | Thermodynamically stable | Metastable | [8][9] |

Experimental Protocol: Polymorph Characterization via DSC and PXRD

Causality: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are complementary and essential techniques for solid-state characterization. DSC measures thermal transitions (like melting and recrystallization), providing information on the energetic differences between forms. PXRD provides a structural "fingerprint" based on the unique crystal lattice of each polymorph. Using both confirms the identity and purity of the solid form.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the telmisartan sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow versus temperature. An endotherm at ~183 °C followed by an exotherm and a final endotherm at ~269 °C is characteristic of Form B converting to Form A. A single endotherm at ~269 °C indicates pure Form A.

-

-

Powder X-ray Diffraction (PXRD):

-

Gently pack the telmisartan powder sample onto a sample holder.

-

Place the holder in the diffractometer.

-

Scan the sample over a defined range of 2θ angles (e.g., 3° to 40°) using Cu Kα radiation.

-

The resulting diffractogram, a plot of intensity versus 2θ, will show a unique pattern of peaks for each crystalline form, allowing for unambiguous identification.

-

Stability Profile and Forced Degradation

Understanding how a drug substance degrades is a regulatory requirement and is crucial for determining its shelf-life and storage conditions. Forced degradation (or stress testing) studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Degradation Behavior of Telmisartan

Forced degradation studies on telmisartan reveal a specific pattern of stability.

-

Susceptible Conditions: Telmisartan degrades significantly under acidic, alkaline, and oxidative stress conditions.[10][11][12] Alkaline hydrolysis is typically faster and more extensive than acidic hydrolysis.[10]

-

Stable Conditions: The drug is found to be relatively stable under neutral hydrolysis, thermal stress (dry heat), and photolytic stress.[10]

This information is vital for formulation and packaging decisions. For example, the susceptibility to hydrolysis and oxidation necessitates protection from moisture and oxygen in the final dosage form.

Table 3: Summary of Forced Degradation Studies on Telmisartan

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (e.g., 0.1 M HCl, heat) | Significant degradation observed. | [10][13] |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) | Significant degradation, often faster than acidic conditions. | [10][13] |

| Oxidative (e.g., 3-30% H₂O₂, RT) | Significant degradation observed. | [10][13] |

| Neutral Hydrolysis (Water, heat) | Generally stable, no significant degradation. | [10] |

| Thermal (Dry Heat, e.g., 50-70°C) | Generally stable. | [10][14] |

| Photolytic (Sunlight or UV/Vis light) | Generally stable. | [10][14] |

Experimental Protocol: Forced Degradation Study

Causality: The objective of a forced degradation study is not to completely destroy the drug but to achieve a target degradation of 5-20%. This allows for the generation of degradation products at a sufficient concentration for detection and characterization without obscuring the overall analytical picture. The development of a stability-indicating HPLC method is the ultimate goal; this method must be able to separate the intact drug from all process impurities and degradation products.

Methodology:

-

Preparation of Stressed Samples:

-

Acidic: Dissolve telmisartan in a solution of 0.1 M HCl and heat (e.g., at 80°C) for several hours.[10]

-

Alkaline: Dissolve telmisartan in a solution of 0.1 M NaOH and heat (e.g., at 80°C) for several hours.[10] Neutralize the solution before analysis.

-

Oxidative: Dissolve telmisartan in a solution of 3-30% hydrogen peroxide and keep at room temperature for up to 48 hours.[10]

-

Thermal: Expose solid telmisartan powder to dry heat (e.g., 70°C) in an oven for an extended period (e.g., 48 hours).[14][15]

-

Photolytic: Expose solid telmisartan powder and a solution of telmisartan to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Control: Prepare an unstressed sample of telmisartan in the same solvent.

-

-

Analysis by Stability-Indicating HPLC Method:

-

Develop an RP-HPLC method (e.g., using a C18 column) that can resolve telmisartan from all its known impurities and any new peaks that appear in the stressed samples.

-

A gradient elution method using a buffered mobile phase (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile/methanol) is often required.[12][15]

-

Inject all stressed and control samples into the HPLC system.

-

Use a photodiode array (PDA) detector to check for peak purity of the main telmisartan peak in all stressed samples. This ensures that no degradation product is co-eluting with the parent drug.

-

Visualization: Forced Degradation Workflow

Caption: Workflow for a forced degradation study of Telmisartan.

Understanding Telmisartan Related Compounds

"Related compounds" is a broad term encompassing impurities from the manufacturing process and degradation products formed during storage.[16] Regulatory agencies require strict control over these substances to ensure the safety and efficacy of the final drug product.

Common Impurities and Degradants

Several related compounds for telmisartan are specified in pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). These are often referred to by lettered designations (e.g., Telmisartan EP Impurity A).[][18] These compounds can be structural analogs, precursors from the synthesis, or products of side reactions.

Table 4: Selected Telmisartan Related Compounds

| Impurity Name | Common Designation | CAS Number |

| 4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazole | Telmisartan EP Impurity A / USP Related Compound A | 152628-02-9 |

| Telmisartan Isomer | Telmisartan EP Impurity B | 1026353-20-7 |

| Telmisartan tert-butyl ester | Telmisartan EP Impurity C | 144702-26-1 |

| Telmisartan diacid | Telmisartan EP Impurity E | 884330-12-5 |

| Telmisartan amide | Telmisartan EP Impurity F | 915124-86-6 |

(This is not an exhaustive list. A full list can be obtained from pharmacopeial sources and specialized chemical suppliers.)[][18][19][20]

Visualization: Impurity Profiling Workflow

Caption: General workflow for impurity profiling in Telmisartan samples.

Conclusion

The physicochemical properties of telmisartan—dominated by its pH-dependent solubility, crystalline polymorphism, and specific degradation pathways—are intricately linked to its clinical performance and manufacturability. For the drug development scientist, mastering these characteristics is not merely a task of measurement but one of strategic manipulation. By leveraging techniques like salt formation, solid dispersion, and co-crystallization, the challenge of its poor solubility can be overcome. Similarly, a thorough understanding of its degradation profile allows for the design of robust formulations and stability-indicating methods that ensure product quality and patient safety. The principles and protocols outlined in this guide serve as a foundational framework for the rigorous scientific investigation required to successfully develop and commercialize products containing telmisartan and its related compounds.

References

- Sahu, K., Sahu, S., Shaharyar, M., & Siddiqui, A. A. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan. Longdom Publishing.

- El-Gizawy, S. M., et al. (n.d.).

- Prajapati, D. B., et al. (2014). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms.

- Zhang, Y., et al. (2014). Polymorphism of ORM1 Is Associated with the Pharmacokinetics of Telmisartan. PLOS One.

- SynThink Research Chemicals. (n.d.).

- (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace.

- Shakeb, M., et al. (n.d.). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Open Access Journals - Research and Reviews.

- Shaikh, K. A., & Patil, A. T. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics.

- Shakeb, M., & Puranik, S. B. (2015).

- Kausalya, J., et al. (2011). Solubility and Dissolution Enhancement Profile of Telmisartan using various techniques.

- (2025). Analytical methodologies for determination of telmisartan: An overview.

- Kim, J. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. PubMed.

- Ries, U. J., et al. (n.d.). Polymorphs of telmisartan.

- Sravanthi, V., et al. (2014). Enhancement of dissolution of Telmisartan through use of solid dispersion technique.

- Ries, U. J., et al. (n.d.). Telmisartan polymorphs, methods for producing same and their use in the preparation of a medicament.

- Chadha, R., et al. (2018). Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega.

- Rele, R. V., & Puranik, M. P. (2013). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method.

- Lee, J. Y., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI.

- Bera, H., et al. (n.d.). Improvement of Solubility and Dissolution of Telmisartan by Solid Dispersion Technique: An investigation on Effects of Carrier using Multiple Comparison Analysis.

- (n.d.). Telmisartan. ChemicalBook.

- El-Badry, M., et al. (2022). Enhancement of the Solubility and Dissolution Rate of Telmisartan by Surface Solid Dispersions Employing Superdisintegrants, Hydrophilic Polymers and Combined Carriers. MDPI.

- (n.d.). Telmisartan Impurities. BOC Sciences.

- (n.d.). Telmisartan Impurities. Alfa Omega Pharma.

- (n.d.). Telmisartan-impurities.

- (n.d.). Telmisartan EP Impurity A \ Telmisartan USP Related Compound A. Allmpus - Research and Development.

- (n.d.). Telmisartan.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Telmisartan | 144701-48-4 [chemicalbook.com]

- 6. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US6358986B1 - Polymorphs of telmisartan - Google Patents [patents.google.com]

- 9. EP1144386A1 - Telmisartan polymorphs, methods for producing same and their use in the preparation of a medicament - Google Patents [patents.google.com]

- 10. longdom.org [longdom.org]

- 11. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. rroij.com [rroij.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 18. Telmisartan Impurities | 144701-48-4 Certified Reference Substance [alfaomegapharma.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. allmpus.com [allmpus.com]

A Technical Guide to the Formation, Identification, and Control of Telmisartan Impurity B

Abstract: This technical guide provides an in-depth analysis of Telmisartan Impurity B, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Telmisartan. This document moves beyond a simple listing of facts to explain the causal mechanisms behind the formation of this specific isomer. We will dissect the core chemical reactions, explore the factors influencing its generation, detail the analytical strategies for its detection and control, and provide field-proven protocols for both analysis and the synthesis of its reference standard. This guide is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a deep, practical understanding of impurity control for Telmisartan.

Structural Elucidation: Telmisartan vs. its Isomeric Impurity B

Telmisartan is an angiotensin II receptor blocker with a complex structure featuring two distinct benzimidazole rings. This compound, also known as Telmisartan USP Related Compound B or the "Telmisartan Isomer," is a regioisomer of the parent drug.[1][2] The distinction between the two molecules is subtle but critical, lying in the attachment point of the biphenylmethyl group to the bis-benzimidazole core.

-

Telmisartan: 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxylic acid.

-

This compound: 4'-[[7-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxylic acid.[1]

The structural difference is illustrated below. In Telmisartan, the biphenylmethyl moiety is attached to the nitrogen at position 1 of the 2-propyl-4-methyl benzimidazole ring. In Impurity B, it is attached to the nitrogen at position 1 of the isomeric 2-propyl-7-methyl benzimidazole ring, which can arise from an alternative cyclization of the diamine precursor.

Figure 1: Comparison of Telmisartan and Impurity B Structures

The Core Formation Mechanism: A Process-Related Impurity

Contrary to what might be assumed, this compound is not a product of degradation. Extensive forced degradation studies subjecting Telmisartan to acid, base, oxidative, thermal, and photolytic stress have not identified Impurity B as a resultant degradant.[3][4][5][6] Instead, its origin is rooted firmly in the synthetic process of the API itself.

The formation of Impurity B is a direct consequence of a lack of complete regioselectivity in the key N-alkylation step, where the bis-benzimidazole core is coupled with an activated biphenylmethyl species (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester).[7][8]

The pivotal precursor, a substituted diamine, can undergo cyclization to form two different regioisomeric benzimidazole cores. While the synthesis is designed to favor the formation of the precursor leading to Telmisartan, the formation of the isomeric precursor for Impurity B can occur as a side reaction. Subsequent alkylation of this isomeric precursor inevitably leads to the generation of this compound.

Causality of Formation: The Regioselectivity Challenge

The core issue lies in the synthesis of the bis-benzimidazole nucleus itself. The initial steps involve the creation of a substituted o-phenylenediamine derivative which is then cyclized. Depending on the precise reaction conditions and the nature of the substituents, the cyclization can result in two isomeric products. This mixture of isomeric precursors, when carried forward to the final alkylation step, produces a corresponding mixture of Telmisartan and Impurity B.

Control over the formation of Impurity B must therefore be exerted at the earliest stages of synthesis, primarily by optimizing the cyclization reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of the desired regioisomer (Precursor A) and minimize the formation of the impurity's precursor (Precursor B).

Analytical Strategy for Control and Validation

Given that Impurity B is an isomer of Telmisartan, its detection and quantification present a significant analytical challenge. A robust, stability-indicating chromatographic method is not merely beneficial; it is a regulatory necessity. The method must be capable of baseline-resolving Telmisartan from Impurity B and all other potential process and degradation impurities.[9]

Data Presentation: Chromatographic Conditions

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice. The following table summarizes typical conditions reported in the literature for the successful separation of Telmisartan and its impurities.

| Parameter | HPLC Method[7] | UPLC Method[10] |

| Column | Waters Symmetry C18 (250x4.6 mm, 5µ) | Acquity UPLC BEH C18 (150x2.1 mm, 1.7µ) |

| Mobile Phase A | 10mM Potassium Dihydrogen Phosphate (pH 3.5) | Acetonitrile |

| Mobile Phase B | Acetonitrile | Water |

| Elution Mode | Gradient (60:40 to 70:30 v/v A:B) | Isocratic (70:30 v/v A:B) |

| Flow Rate | 1.0 mL/min | 0.2 mL/min |

| Detection | 230 nm | 230 nm |

| Column Temp. | 40°C | 30°C |

Experimental Protocol: HPLC Analysis of Telmisartan for Impurity B

This protocol is a representative example built from established methodologies.[7] It is designed to be a self-validating system where system suitability checks confirm the method's capability before sample analysis.

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a 10mM solution of potassium dihydrogen phosphate and adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and B in a 50:50 ratio.

-

Standard Solution: Accurately weigh and dissolve Telmisartan reference standard (RS) and this compound RS in the diluent to obtain a known concentration (e.g., 40 µg/mL of Telmisartan and 0.4 µg/mL of Impurity B).

-

Sample Solution: Accurately weigh and dissolve the Telmisartan API sample in the diluent to a final concentration of approximately 400 µg/mL.

-

-

Chromatographic System:

-

Use an HPLC system equipped with a UV detector and a column as specified in the table above.

-

-

System Suitability Test (SST):

-

Inject the Standard Solution in replicate (n=5).

-

Acceptance Criteria: The resolution between the Telmisartan and Impurity B peaks must be greater than 2.0. The relative standard deviation (RSD) for the peak areas of both analytes must be less than 2.0%. The tailing factor for the Telmisartan peak should be less than 1.5. Causality: These checks validate that the system has the required sensitivity, precision, and separating power on the day of analysis.

-

-

Procedure:

-

Once SST criteria are met, inject the Sample Solution.

-

Identify the peaks of Telmisartan and Impurity B based on their retention times relative to the standard.

-

Calculate the amount of Impurity B in the sample using the response factor relative to the Telmisartan standard or by using the Impurity B standard peak area.

-

Synthesis of Impurity B as a Reference Standard

To develop and validate the analytical method described above, a pure reference standard of this compound is indispensable.[10][11] Since this impurity is not commercially available as a common chemical, it must be synthesized. The synthesis itself provides ultimate confirmation of the impurity's structure and its relationship to the main API synthesis.

Experimental Protocol: Summarized Synthesis of this compound

The following protocol is a condensed workflow based on published methods.[11][12][13] It requires experienced synthetic organic chemists and appropriate laboratory facilities.

-

Step 1: Synthesis of the Isomeric Precursor Core: Synthesize the 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid precursor.

-

Step 2: First Cyclization: React the precursor with N-Methyl-o-phenylenediamine dihydrochloride under alkaline conditions to form the first benzimidazole ring, yielding N-[2-Methyl-4-(1-methyl-1H-benzoimidazol-2-yl)-6-nitro-phenyl]-butyramide.

-

Step 3: Reduction: Reduce the nitro group on the above intermediate to an amine using a reducing agent like stannous chloride.

-

Step 4: Second Cyclization: Cyclize the resulting diamine intermediate in the presence of an organic acid to form the bis-benzimidazole core specific to Impurity B.

-

Step 5: N-Alkylation: Alkylate the bis-benzimidazole core with 4'-Bromomethyl-biphenyl-2-carbonitrile.

-

Step 6: Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid under strong alkaline conditions (e.g., KOH in ethylene glycol at high temperature) to yield the final this compound.[14]

-

Step 7: Purification: Purify the final product using column chromatography and/or recrystallization to achieve the high purity required for a reference standard (>99.0%). Characterize thoroughly using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.[10]

Sources

- 1. Telmisartan EP Impurity B | 1026353-20-7 | SynZeal [synzeal.com]

- 2. Telmisartan Impurity - B | Manasa Life Sciences [manasalifesciences.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. chemmethod.com [chemmethod.com]

- 10. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. CN102219746A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN102219746B - The preparation method of this compound - Google Patents [patents.google.com]

Analysis of Telmisartan: A Review of its Established Pharmacology in the Absence of Public Data on Isomeric Differentiation

To the Valued Research & Development Community,

This document addresses the topic of the "Biological activity and potential pharmacology of Telmisartan isomers." Following an exhaustive search of publicly available scientific literature, we must report a critical finding: there is a notable absence of published data specifically characterizing the atropisomers of Telmisartan. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, which can lead to individual isomers possessing distinct pharmacological and pharmacokinetic properties. While this phenomenon is of significant interest in medicinal chemistry, the specific separation, characterization, and differential biological evaluation of Telmisartan atropisomers do not appear to have been detailed in the public domain.

Therefore, this guide will pivot to provide an in-depth overview of the well-established, clinically relevant pharmacology of Telmisartan as a single entity. This will serve as a foundational resource, outlining the dual mechanism of action that makes Telmisartan a unique agent in its class and providing the necessary context for any future research into its potential stereoisomers.

Telmisartan: A Molecule with a Dual-Action Profile

Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] Its primary therapeutic effect stems from its highly selective and powerful antagonism of the angiotensin II type 1 (AT1) receptor.[3] Blockade of this receptor prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3]

What distinguishes Telmisartan from other ARBs is its additional, unique activity as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5][6] PPARγ is a nuclear receptor that is a central regulator of insulin and glucose metabolism.[1] This dual mode of action positions Telmisartan as a subject of significant interest for treating patients with hypertension and comorbid metabolic conditions.[5][6]

High-Affinity AT1 Receptor Antagonism

Telmisartan exhibits the strongest binding affinity and slowest dissociation from the AT1 receptor compared to many other commercially available ARBs, including losartan, valsartan, and candesartan.[7][8] This "insurmountable" antagonism is attributed to its unique chemical structure, which forms a "delta lock" with the receptor, resulting in a prolonged and stable blockade.[9][10][11] This potent and sustained AT1 receptor blockade is the cornerstone of its antihypertensive efficacy, providing consistent 24-hour blood pressure control.[2]

Partial Agonism of PPARγ

Independent of its AT1 receptor activity, Telmisartan directly engages and activates PPARγ.[4][6] Unlike full PPARγ agonists (e.g., thiazolidinediones), Telmisartan acts as a partial agonist, achieving approximately 25-30% of the maximal receptor activation.[5] This partial activation is thought to be sufficient to improve insulin sensitivity and modulate lipid metabolism, potentially offering protective benefits against the vascular and renal damage associated with diabetes and cardiovascular disease.[1] The structural basis for this partial agonism lies in its unique binding mode to PPARγ, which results in a less stable conformation of the receptor's activation helix (H12) compared to full agonists.[12][13]

Integrated Signaling Pathways of Telmisartan

The dual activity of Telmisartan means it simultaneously modulates two critical signaling pathways: the Renin-Angiotensin System (RAS) and the insulin-sensitizing PPARγ pathway. This integrated effect is central to its clinical profile.

Caption: Dual signaling pathways modulated by Telmisartan.

Pharmacokinetics of Telmisartan (as a Racemic Mixture)

The pharmacokinetic profile of Telmisartan is characterized by rapid absorption, a long terminal elimination half-life of approximately 24 hours, and high plasma protein binding (>99.5%).[1][3] Its bioavailability is dose-dependent, and its pharmacokinetics are nonlinear over the 20-160 mg dose range.[3] Elimination occurs almost exclusively via the bile and feces as unchanged drug, with minimal metabolism by cytochrome P450 enzymes.[1]

| Parameter | Value | Source |

| Bioavailability | 42% (40 mg dose) to 58% (160 mg dose) | [3] |

| Time to Peak (Tmax) | 0.5 - 1 hour | [3] |

| Terminal Half-life (t½) | ~24 hours | [1] |

| Plasma Protein Binding | >99.5% | [1] |

| Volume of Distribution | ~500 Liters | [1] |

| Primary Elimination Route | Biliary excretion (>97% unchanged) | [1] |

The Question of Atropisomerism and Future Directions

Atropisomerism is a recognized phenomenon in drug development where stable, axially chiral isomers can exhibit different biological activities.[14] For a molecule like Telmisartan, with multiple aromatic rings and restricted bond rotation, the existence of atropisomers is theoretically plausible.

If stable atropisomers of Telmisartan exist, they could potentially exhibit differential activity:

-

One isomer might have a higher affinity for the AT1 receptor.

-

Another isomer might be a more potent partial agonist of PPARγ.

-

The isomers could have different pharmacokinetic profiles (absorption, metabolism, etc.).

Investigating this would require a dedicated research workflow.

Caption: Hypothetical workflow for Telmisartan isomer research.

The execution of such a workflow would be a significant contribution to the pharmacology of ARBs. It would clarify whether the observed dual activity of Telmisartan is a property of a single molecular structure or a combined effect of different isomers. Should one isomer be found to possess a superior therapeutic profile—for instance, potent AT1 blockade with optimized PPARγ modulation—it could pave the way for the development of a new, single-isomer therapeutic agent with an enhanced benefit-risk profile.

Until such research is published, the discussion of Telmisartan's pharmacology must be confined to the properties of the clinically administered compound.

Conclusion

Telmisartan is a unique antihypertensive agent characterized by its potent and sustained AT1 receptor antagonism and its distinct partial agonism of PPARγ. This dual mechanism provides a strong rationale for its use in hypertensive patients, particularly those with underlying metabolic dysfunction. While the theoretical possibility of atropisomerism presents an intriguing avenue for future research, there is currently no public data to support a discussion on the differential pharmacology of Telmisartan isomers. The scientific community would benefit greatly from studies aimed at the separation and characterization of these potential isomers to fully elucidate the structure-activity relationships of this important therapeutic agent.

References

A comprehensive list of references is not applicable, as the core premise of the requested guide—the existence of and differential activity data for Telmisartan isomers—could not be substantiated by the provided search results. The discussion above is based on the general pharmacology of Telmisartan as presented in the search snippets, which consistently describe the activity of the compound as a single entity. Key sources confirming the dual AT1/PPARγ activity and pharmacokinetic profile are cited in-text.

Sources

- 1. Telmisartan - Wikipedia [en.wikipedia.org]

- 2. Telmisartan: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of telmisartan as a unique angiotensin II receptor antagonist with selective PPARgamma-modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Unique "delta lock" structure of telmisartan is involved in its strongest binding affinity to angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Origin of Impurities in Telmisartan Synthesis

<-48>

Abstract

Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension.[1][2] The synthetic processes leading to this complex molecule, however, are susceptible to the formation of various impurities that can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] This technical guide provides a comprehensive examination of the origins of impurities in common Telmisartan synthesis routes. By dissecting the reaction mechanisms and process parameters, we aim to equip researchers, scientists, and drug development professionals with the knowledge to identify, control, and mitigate the formation of these undesirable compounds, ensuring the quality and regulatory compliance of Telmisartan.

Introduction: The Imperative of Purity in Telmisartan

Telmisartan's therapeutic success is predicated on its high purity. Regulatory bodies like the FDA and EMA enforce stringent guidelines for the control of impurities in APIs.[3] An impurity is any component of the drug substance that is not the chemical entity defined as the drug substance. These can include starting materials, intermediates, by-products, degradation products, reagents, and solvents. Understanding the genesis of these impurities is not merely an academic exercise; it is a critical aspect of process development and quality control. A robust impurity profile is essential for ensuring batch-to-batch consistency and patient safety.[4] This guide will delve into the specific chemical reactions and conditions that give rise to known and potential impurities during the synthesis of Telmisartan.

Dominant Synthetic Pathways to Telmisartan

While several synthetic strategies for Telmisartan exist, a prevalent and industrially significant route involves a convergent synthesis. This typically features two key fragments that are coupled in the later stages.[5] A common pathway can be summarized in three main stages:

-

Synthesis of the Benzimidazole Core: This involves the construction of the substituted dibenzimidazole moiety, often starting from 4-amino-3-methylbenzoic acid derivatives.[5][6]

-

Synthesis of the Biphenyl Side Chain: Preparation of an activated biphenyl component, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester.[7][8]

-

Coupling and Final Hydrolysis: The N-alkylation of the benzimidazole core with the biphenyl side chain, followed by the hydrolysis of the ester group (e.g., tert-butyl ester) to yield the final carboxylic acid of Telmisartan.[7][8]

It is within these stages that the majority of process-related impurities are born.

Classification and Mechanistic Origin of Impurities

Impurities in Telmisartan can be categorized based on their source. Understanding the specific reaction step and mechanism of formation is key to their control.

Process-Related Impurities

These are substances formed as by-products during the synthesis. They can be structurally similar to Telmisartan and often co-elute in chromatographic analysis, posing significant purification challenges.

-

Incomplete Reactions (Intermediates): The most straightforward impurities are unreacted starting materials or intermediates. For example, the key benzimidazole intermediate, often referred to as Telmisartan EP Impurity A (4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole), can carry through to the final API if the subsequent N-alkylation step is incomplete.[9][10]

-

Side Reactions (By-products):

-

Over-alkylation and Dimer Formation: The N-alkylation step is a critical juncture for impurity formation. The benzimidazole core has two potential nitrogen atoms for alkylation. While the desired reaction occurs at one specific nitrogen, a competing reaction can lead to alkylation at the other nitrogen, forming an isomeric impurity. Furthermore, if the Telmisartan molecule itself acts as a nucleophile and reacts with another molecule of the bromomethyl biphenyl starting material, a Telmisartan Dimer Impurity can be formed.[11][12][13] This impurity arises from the condensation of Telmisartan with 4'-bromomethyl diphenyl-2-carboxylic acid tert-butyl ester, followed by hydrolysis.[11]

-

Formation of Dibromo Impurity: During the synthesis of the biphenyl side-chain, specifically the bromination of the methyl group, over-bromination can occur, leading to the formation of a dibromo impurity.[7] This can lead to downstream impurities.

-

Incomplete Hydrolysis: The final step in many syntheses is the hydrolysis of a protecting ester group (commonly a methyl or tert-butyl ester) to the final carboxylic acid. Incomplete hydrolysis results in the corresponding ester of Telmisartan being present as an impurity, such as Telmisartan Methyl Ester or Telmisartan tert-butyl ester (Telmisartan EP Impurity C) .[9][]

-

Impurities from Starting Materials

The quality of the starting materials directly impacts the purity of the final product. Impurities present in the initial building blocks can be carried through the entire synthetic sequence. For instance, impurities in the initial 4-amino-3-methylbenzoic acid methyl ester can lead to a cascade of related impurities in subsequent steps.[15]

Degradation Products

Telmisartan can degrade under certain stress conditions, leading to the formation of impurities. Forced degradation studies are crucial to identify these potential degradants and develop stability-indicating analytical methods.[16][17]

-

Hydrolytic Degradation: Telmisartan is susceptible to degradation in both acidic and alkaline conditions, with alkaline hydrolysis being more rapid.[16][17] This can lead to the cleavage of amide bonds within the benzimidazole structure or other hydrolytic transformations.

-

Oxidative Degradation: Exposure to oxidative conditions (e.g., hydrogen peroxide) can also lead to the formation of degradation products, although Telmisartan is generally more stable to oxidation than hydrolysis.[17]

-

Photolytic and Thermal Degradation: While generally stable to neutral hydrolysis and thermal stress, exposure to light can cause some degradation.[17][18][19]

Visualizing Impurity Formation

To better illustrate the points of impurity ingress, the following diagrams outline a common synthetic route and a general workflow for impurity analysis.

Diagram 1: Simplified Telmisartan Synthesis & Impurity Hotspots

Caption: Key stages in a common Telmisartan synthesis, highlighting critical points of impurity formation.

Diagram 2: Workflow for Impurity Identification and Characterization

Sources

- 1. omchemlabs.in [omchemlabs.in]

- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Telmisartan Impurities | SynZeal [synzeal.com]

- 10. Telmisartan EP Impurity A | 152628-02-9 | SynZeal [synzeal.com]

- 11. CN106008357A - Novel impurity of telmisartan and synthesis method thereof - Google Patents [patents.google.com]

- 12. veeprho.com [veeprho.com]

- 13. Telmisartan Dimer Impurity | C46H38N4O4 | CID 59027207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

- 16. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. rroij.com [rroij.com]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to the Degradation Pathways of Telmisartan and the Synthetic Origin of Impurity B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the degradation pathways of the angiotensin II receptor blocker, telmisartan. Contrary to common assumptions, this guide clarifies that Telmisartan Impurity B, a critical process-related impurity, is not a product of telmisartan's degradation but rather an isomer formed during its synthesis. We will delve into the distinct mechanisms of telmisartan's degradation under various stress conditions and elucidate the synthetic pathway that leads to the formation of Impurity B. Furthermore, this guide will present detailed, field-proven experimental protocols for conducting forced degradation studies and robust analytical methods for the accurate quantification and separation of telmisartan from its degradation products and Impurity B.

Introduction: The Imperative of Impurity Profiling in Telmisartan

Telmisartan is a potent and widely prescribed medication for the management of hypertension. As with any active pharmaceutical ingredient (API), ensuring its purity, efficacy, and safety is paramount. A critical aspect of this is the thorough identification, characterization, and control of any impurities that may arise during its synthesis or upon storage. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.

This guide will focus on two key aspects of telmisartan's chemistry: its degradation under stress conditions and the origin of a significant process-related impurity, Impurity B. Understanding these facets is crucial for developing stable formulations and robust manufacturing processes.

The Molecules in Focus: Telmisartan and its Isomeric Impurity B

A clear understanding of the chemical structures of telmisartan and Impurity B is fundamental to comprehending their relationship and the analytical challenges they present.

Telmisartan: 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1'-biphenyl]-2-carboxylic acid.

This compound: 4'-[[7-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl][1,1'-biphenyl]-2-carboxylic acid.[1]

As their chemical names and structures reveal, Telmisartan and Impurity B are positional isomers. The key difference lies in the substitution pattern on the benzimidazole ring to which the biphenylmethyl group is attached. In telmisartan, this is the 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl) benzimidazole moiety, while in Impurity B, it is the 7-methyl-5-(1-methyl-1H-benzimidazol-2-yl) benzimidazole moiety. This subtle structural difference has significant implications for their separation and analytical determination.

Unraveling the Degradation Pathways of Telmisartan

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods. Telmisartan has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits relative stability to thermal and photolytic stress.[2][3][4] It is critical to reiterate that these degradation pathways do not lead to the formation of Impurity B.

Hydrolytic Degradation

Acidic and Alkaline Conditions: Telmisartan undergoes hydrolysis in both acidic and basic media.[2][5] The ester linkage in the biphenyl-2-carboxylic acid moiety is a potential site for hydrolysis, although the benzimidazole rings can also be susceptible to degradation under harsh conditions. The rate of degradation is significantly influenced by pH and temperature. For instance, studies have shown that telmisartan degrades more rapidly under alkaline conditions compared to acidic conditions when heated.[2]

Oxidative Degradation

Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of telmisartan.[2] The electron-rich benzimidazole rings are likely targets for oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

The following diagram illustrates the general degradation pathways of telmisartan under stress conditions.

Caption: General Degradation Pathways of Telmisartan under Stress Conditions.

The Genesis of Impurity B: A Process-Related Isomer

The evidence strongly indicates that this compound is not a degradation product but a process-related impurity formed during the synthesis of telmisartan.[6][7][8] Its formation is a consequence of a lack of complete regioselectivity in one of the key synthetic steps.